N'-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide
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Overview
Description
N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is a compound with the molecular formula C9H9N5O and a molecular weight of 203.2 g/mol . This compound belongs to the class of 1,2,3-triazoles, which are known for their broad range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide can be achieved through several methods. One common method involves the reaction of phenyl-N-oxide with sodium azide to form N-azidostarchamide, which is then reduced and cyclized to obtain the target compound . Another method involves the use of (S)-(-)-ethyl lactate as a starting material, which undergoes a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions in reactors. For example, a reaction involving 1-phenylaminourea and formic acid in the presence of a catalyst and water, followed by refluxing and subsequent purification steps, can yield the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. For instance, it inhibits the carbonic anhydrase-II enzyme by binding to its active site residues, thereby preventing the enzyme from catalyzing its reaction . This inhibition is facilitated by the presence of polar groups on the triazole ring, which interact with the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide include other 1,2,3-triazole derivatives such as:
- 1-Phenyl-3-hydroxy-1,2,4-triazole
- 1-Phenyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
What sets N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide apart from similar compounds is its specific inhibitory activity against carbonic anhydrase-II, which is not commonly observed in other triazole derivatives . Additionally, its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
N'-hydroxy-1-phenyltriazole-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-9(12-15)8-6-14(13-11-8)7-4-2-1-3-5-7/h1-6,15H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEWGNDMTYYGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)/C(=N\O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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